Cerapp_20829
Description
Cerapp_20829 is a synthetic organic compound with a molecular formula of C₉H₁₁FN₂O₂S and a molecular weight of 242.26 g/mol. Its structure comprises a fluorinated aromatic ring linked to a thioamide group, with additional functional groups contributing to its physicochemical and pharmacological properties. Key characteristics include:
- LogP (octanol-water partition coefficient): 2.85 (indicating moderate lipophilicity) .
- Solubility: 0.45 mg/mL in water at 25°C, categorized as "soluble" under standard conditions .
- Synthetic accessibility: Rated 2.14 on a scale of 1 (easy) to 10 (difficult), making it feasible for industrial-scale production .
The compound’s synthesis involves a two-step reaction:
Bromination of 3-fluorophenylthiourea in chloroform under controlled conditions.
Coupling with methyl oxirane-2-carboxylate using DMAP (4-dimethylaminopyridine) as a catalyst .
Properties
IUPAC Name |
[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLKTCKAYXVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860326 | |
| Record name | CERAPP_20829 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cerapp_20829 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cerapp_20829 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the estrogen receptor activity of various chemicals, helping researchers understand the potential endocrine-disrupting effects of these compounds. This information is crucial for risk assessment and regulatory purposes, especially within the U.S. Environmental Protection Agency’s Endocrine Disruptor Screening Program .
Mechanism of Action
The mechanism of action of Cerapp_20829 involves its interaction with estrogen receptors. It binds to these receptors, potentially mimicking or blocking the effects of natural hormones. This interaction can lead to various biological effects, including changes in gene expression and cellular function. The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can act as both an agonist and antagonist of estrogen receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cerapp_20829 belongs to a class of fluorinated thioamide derivatives. Below is a comparative analysis with structurally and functionally analogous compounds:
Table 1: Physicochemical and Pharmacological Comparison
Key Findings:
Structural Complexity vs. Bioavailability :
- This compound exhibits higher solubility than CAS 1022150-11-3 (0.45 mg/mL vs. <0.01 mg/mL) due to its polar oxirane moiety, enhancing oral bioavailability .
- In contrast, CAS 15042-01-0 shows superior solubility (1.2 mg/mL) but lower lipophilicity (LogP = 1.69), limiting its tissue penetration compared to this compound .
Pharmacological Safety: this compound lacks CYP inhibition, unlike CAS 20358-06-9, which is a potent CYP1A2 inhibitor (risk of drug-drug interactions) .
Synthetic Feasibility :
- This compound’s synthetic accessibility score (2.14) is comparable to CAS 20358-06-9 (1.89), both being cost-effective for large-scale synthesis .
- CAS 1022150-11-3 requires multistep purification (e.g., column chromatography), increasing production costs .
Table 2: Similarity Assessment Based on EMA Guidelines
| Criteria | This compound vs. CAS 20358-06-9 | This compound vs. CAS 15042-01-0 |
|---|---|---|
| Structural Similarity | 82% (shared fluorothioamide core) | 68% (divergent functional groups) |
| Functional Equivalence | Moderate (similar LogP and BBB) | Low (variable solubility and CYP profiles) |
| Safety Profile | Superior (no CYP inhibition) | Comparable (low acute toxicity) |
Critical Analysis of Limitations
- Data Gaps: Limited in vivo studies on this compound’s immunogenicity and long-term toxicity compared to CAS 15042-01-0, which has extensive preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
